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An In-Depth Technical Guide to the Physical Properties of Arylboronic Acids for Drug
Development Professionals

Introduction

Arylboronic acids have emerged from the realm of synthetic organic chemistry to become a
cornerstone in modern drug development.[1] Their unique ability to form reversible covalent
bonds with diols has positioned them as potent inhibitors for a range of enzymes, while their
role in the Nobel Prize-winning Suzuki-Miyaura reaction has made them indispensable for
constructing complex molecular architectures.[2][3] However, the journey of an arylboronic acid
from a promising lead compound to a viable therapeutic is paved with challenges related to its
inherent physical properties.

As a Senior Application Scientist, | have frequently observed that a comprehensive
understanding of these properties is the critical determinant for success. Issues in stability,
solubility, and solid-state form can derail an otherwise promising drug candidate. This guide is
designed to provide researchers, scientists, and drug development professionals with a deep,
practical understanding of the core physical characteristics of arylboronic acids. We will move
beyond simple definitions to explore the causality behind their behavior, offering field-proven
insights and validated protocols to empower you to anticipate and overcome the unique
formulation and handling challenges presented by this important class of molecules.

Acidity and pKa: The Key to Biological Interaction

The acidity of an arylboronic acid, quantified by its pKa, is arguably its most critical physical
property in a biological context. It governs the equilibrium between the neutral, trigonal planar
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species and the anionic, tetrahedral boronate, which is the form that predominantly interacts
with biological targets.

The Lewis Acidity of Arylboronic Acids

Unlike carboxylic acids, which are Brgnsted acids that donate a proton, arylboronic acids are
Lewis acids. They accept a hydroxide ion from water to form a tetrahedral boronate species.[4]
[5] This equilibrium is fundamental to their mechanism of action and their physical behavior in
aqueous environments. The neutral form is more lipophilic, while the charged boronate form
generally exhibits higher aqueous solubility.

Factors Influencing pKa

The pKa of an arylboronic acid is not a fixed value but is highly sensitive to its chemical
environment.

» Electronic Effects: The electronic nature of substituents on the aryl ring significantly
modulates acidity. Electron-withdrawing groups (e.g., -CFs, -NO2) stabilize the anionic
boronate form, leading to a lower pKa (stronger acid).[6][7] Conversely, electron-donating
groups (e.g., -OCHs, -CHs) destabilize the anion, resulting in a higher pKa. These effects can
be quantitatively correlated using Hammett plots.[8][9]

e Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence
the pKa by differentially solvating the neutral acid and the charged boronate.

Interaction with Diols and Polyols: A Game-Changer for
Acidity

A defining feature of arylboronic acids is their ability to react reversibly with 1,2- or 1,3-diols
(including sugars and polyols like mannitol) to form cyclic boronate esters.[10][11] This
interaction is central to their use as saccharide sensors and enzyme inhibitors. Critically, the
formation of these esters dramatically increases the acidity of the boron center, lowering the
apparent pKa by 3 to 3.5 units.[4][10][11] This pKa shift is a crucial consideration in drug
formulation; for instance, adding mannitol to a formulation can increase the solubility of a

boronic acid drug by favoring the formation of the more soluble boronate ester at physiological
pH.[12][13]
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Data Presentation: pKa of Substituted Phenylboronic
Acids

The following table summarizes the experimental pKa values for a selection of substituted
phenylboronic acids, illustrating the impact of electronic effects.

Substituent (Position) pKa Value Reference
H 8.76 - 8.90 [6][9][14]
4-Methoxy (-OCH3) 9.20 [12]
4-Methyl (-CHs) 9.17 [9]
4-Fluoro (-F) 8.22 [7]
4-Chloro (-Cl) 8.15 9]
4-Formyl (-CHO) 7.55 [13]
4-Trifluoromethyl (-CFs) 7.55 [7]
4-Cyano (-CN) 7.42 9]
4-Nitro (-NO2) 6.98 [9]
3-Nitro (-NOz2) 7.20 [9]

Visualization: Arylboronic Acid Equilibria
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Caption: Equilibria of Arylboronic Acid in Solution.

Experimental Protocol: pKa Determination by UV-Vis
Spectrophotometry

This protocol provides a robust method for determining the pKa of an arylboronic acid,
leveraging the change in UV absorbance between the neutral and ionized forms.

o Preparation of Buffers: Prepare a series of buffer solutions (e.g., phosphate, borate) with
known pH values, covering a range from approximately pKa - 2 to pKa + 2. Ensure the ionic
strength is kept constant across all buffers.

o Stock Solution Preparation: Prepare a concentrated stock solution of the arylboronic acid in
a suitable solvent (e.g., DMSO, methanol).

o Sample Preparation: For each pH buffer, prepare a sample by adding a small, constant
volume of the stock solution to the buffer. The final concentration should be such that the
maximum absorbance is within the linear range of the spectrophotometer (typically < 1.5
AU).

o UV-Vis Measurement: Record the UV-Vis spectrum (e.g., from 200-400 nm) for each sample
at a constant temperature.

o Data Analysis:

o Identify a wavelength where the difference in absorbance between the fully protonated
and fully deprotonated species is maximal.

o Plot the absorbance at this wavelength against the pH of the buffer.

o Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve). The
pKa is the pH at which the absorbance is halfway between the minimum and maximum
values.

» Self-Validation: The accuracy of this method relies on the purity of the compound and the
precise measurement of pH. Calibrate the pH meter with standard buffers before use. Run a
blank for each buffer solution to correct for background absorbance.
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Stability and Degradation Pathways

Arylboronic acids are susceptible to several degradation pathways that must be understood
and controlled to ensure the quality and shelf-life of both the active pharmaceutical ingredient
(API) and the final drug product.

Dehydration and Boroxine Formation

In the solid state or in anhydrous solvents, three molecules of a boronic acid can undergo
dehydration to form a six-membered cyclic anhydride known as a boroxine.[15][16] This
process is often driven by heat and is reversible.[16][17]

o Causality: The formation of a boroxine can significantly alter the physical properties of the
material, including its solubility and dissolution rate.

o Trustworthiness: The presence of boroxine can be considered an impurity. It is crucial to
recognize that this equilibrium is dynamic; upon exposure to water, boroxines typically
hydrolyze rapidly back to the monomeric boronic acid.[18][19] This rapid hydrolysis means
that boroxine formation is a critical parameter to control during manufacturing and storage
but may be less of a concern for bioavailability in aqueous physiological environments.[13]

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group
with a hydrogen atom.[20] This irreversible degradation pathway is a significant concern,
especially under the basic conditions often used in cross-coupling reactions or during
formulation at high pH.[21] The susceptibility to protodeboronation is highly dependent on the
electronic properties of the aryl ring, with electron-deficient arenes being more prone to this
degradation.[20]

Oxidative Degradation

The empty p-orbital on the boron atom makes it susceptible to nucleophilic attack by reactive
oxygen species (ROS), such as hydrogen peroxide.[22] This leads to an oxidative C-B bond
cleavage, converting the arylboronic acid into the corresponding phenol and boric acid.[22] This
pathway is particularly relevant in biological systems and for the long-term storage of materials
where exposure to air and light can generate peroxides.
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Visualization: Key Degradation Pathways
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Caption: Major degradation pathways for arylboronic acids.

Experimental Protocol: Monitoring Boroxine Formation
and Hydrolysis by *H NMR

This protocol allows for the quantification of boroxine content and the kinetics of its hydrolysis.

o Sample Preparation for Boroxine Content: Dissolve a precisely weighed amount of the
arylboronic acid sample in an anhydrous deuterated solvent (e.g., DMSO-ds, CDCI3).

* 1H NMR Acquisition: Acquire a quantitative *H NMR spectrum. Use a long relaxation delay
(D1) to ensure full relaxation of all protons for accurate integration.

o Data Analysis: Identify distinct proton signals for the monomeric boronic acid (B(OH)2
protons, if visible) and the boroxine. The ratio of the integrals of these characteristic signals
can be used to determine the molar ratio of monomer to trimer.

» Hydrolysis Kinetics:
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o Dissolve the sample in an anhydrous deuterated solvent as above.

o Acquire an initial spectrum to determine the starting monomer/boroxine ratio.
o Inject a known amount of D20 into the NMR tube.

o Immediately begin acquiring a series of *H NMR spectra over time.

o Monitor the decrease in the integral of the boroxine signals and the corresponding
increase in the monomer signals to determine the rate of hydrolysis.

» Self-Validation: The choice of an anhydrous solvent is critical for the initial measurement.
Use of an internal standard with a known concentration can improve the accuracy of
quantification.

Solubility: A Critical Hurdle in Formulation

Poor solubility is a common challenge in drug development, and arylboronic acids are no
exception. Their solubility profile is complex, being influenced by pH, the solvent system, and
their ability to form esters or anhydrides.

Aqueous Solubility

Generally, arylboronic acids exhibit low solubility in neutral water.[23][24] This is because the
neutral molecule, while having polar hydroxyl groups, also possesses a nonpolar aryl ring.

o Effect of pH: Aqueous solubility is highly pH-dependent. As the pH of the solution increases
above the pKa, the boronic acid converts to the anionic boronate form. This charged species
is significantly more polar and thus more soluble in water.[25]

o Effect of Substituents: The nature of the substituents on the aryl ring can modify solubility,
though the effects can be complex and are not always predictable.

Solubility in Organic Solvents

The solubility in organic solvents is crucial for synthesis, purification, and the development of
non-aqueous formulations. Arylboronic acids show variable solubility in organic solvents,
generally being more soluble in polar solvents like acetone and less soluble in nonpolar
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solvents like methylcyclohexane.[3] However, care must be taken as heating in some organic
solvents can promote dehydration to the less soluble boroxine.[3][17]

Solubilization Strategies
For parenteral formulations, achieving adequate aqueous solubility is essential.

e pH Adjustment: Formulating at a pH above the pKa to favor the boronate species is a
primary strategy.

» Formulation with Polyols: As mentioned previously, the addition of excipients like mannitol
can dramatically increase solubility by forming a more soluble boronate ester.[12] This is the
strategy used for the commercial formulation of bortezomib (Velcade®).[13]

Data Presentation: Solubility of Phenylboronic Acid

The following table provides solubility data for phenylboronic acid in water and various organic
solvents to illustrate these principles.

Solubility (g /100 g
Solvent Reference
solvent) at 20°C

Water 1.9 [23]
Chloroform 1.14 [23]
Acetone 26.6 [23]
3-Pentanone 10.9 [23]
Dipropyl ether 0.23 [23]
Methylcyclohexane 0.01 [23]

Experimental Protocol: Equilibrium Solubility
Determination (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.
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o Sample Preparation: Add an excess amount of the solid arylboronic acid to a known volume
of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial.

o Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-
48 hours) to ensure equilibrium is reached.

o Phase Separation: Allow the vials to stand to let the undissolved solid settle. Alternatively,
centrifuge the samples.

» Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid
particles are transferred. Filter the aliquot through a suitable membrane filter (e.g., 0.22 um
PTFE for organic solvents, PVDF for agueous). Dilute the filtrate with a suitable solvent to a
concentration within the calibration range of the analytical method.

» Quantification: Analyze the diluted sample using a validated analytical method, typically
reverse-phase HPLC with UV detection, against a calibration curve prepared from a known
standard.

» Self-Validation: To confirm that equilibrium has been reached, take samples at multiple time
points (e.g., 24h and 48h). The solubility value should be constant. Visual inspection should
confirm the presence of excess solid at the end of the experiment.

Solid-State Properties: Crystallinity and
Polymorphism

The solid-state form of an API is a critical quality attribute that can profoundly impact its
stability, manufacturability, and bioavailability.[26][27]

Crystalline Nature

Arylboronic acids are typically crystalline solids, often with high melting points due to strong
intermolecular hydrogen bonding between the boronic acid groups.[2] This ordered, crystalline
state is generally the most thermodynamically stable form.

Polymorphism
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Polymorphism is the ability of a compound to exist in two or more different crystalline forms.[28]
[29] Different polymorphs can have different solubilities, dissolution rates, and stability, making
polymorph control a regulatory requirement.[30] While polymorphism in arylboronic acids is not
as extensively documented as for other classes of drugs, it is a phenomenon that must be
investigated during drug development.

Characterization Techniques

A suite of analytical techniques is used to characterize the solid state:

 Differential Scanning Calorimetry (DSC): Measures thermal events like melting and solid-
solid transitions.

o Thermogravimetric Analysis (TGA): Measures weight loss upon heating, useful for identifying
solvates or dehydration events (like boroxine formation).[18]

» X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for each crystalline form.

o Solid-State NMR (ssNMR): Probes the local environment of atoms in the crystal lattice.[26]

Visualization: Solid-State Forms

(API Solid Form) Relationships between different solid-state forms of an API.

Amorphous Crystalline
(Disordered, Metastable) (Ordered)
Polymorph B
((Metastable)) (Solvate / Hydrate)

Transition
(e.g., Heat, Time)

Polymorph A
(e.g., Most Stable)

© 2025 BenchChem. All rights reserved. 10/ 15 Tech Support


https://gexinonline.com/uploads/articles/article-crmc-104.pdf
https://ajptonline.com/HTML_Papers/Asian%20Journal%20of%20Pharmacy%20and%20Technology__PID__2020-10-3-14.html
https://www.pharmtech.com/view/advancing-approaches-detecting-polymorphism-0
https://pubmed.ncbi.nlm.nih.gov/22614918/
https://www.alfa-chemclinix.com/solutions/api-crystallinity-and-polymorphism.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Relationships between different solid-state forms of an API.

Experimental Protocol: Polymorph Screening by DSC

DSC is a powerful tool for identifying potential polymorphic transitions.

o Sample Preparation: Accurately weigh a small amount (1-5 mg) of the arylboronic acid into a
DSC pan. Crimp the pan to seal it.

 Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
e Thermal Program (Heat-Cool-Heat):

o Segment 1 (Heating): Heat the sample at a controlled rate (e.g., 10 °C/min) to a
temperature above its melting point. This will show the melting endotherm of the initial
form.

o Segment 2 (Cooling): Cool the sample at a controlled rate (e.g., 10 or 20 °C/min). This
may show a recrystallization exotherm.

o Segment 3 (Reheating): Heat the sample again at the same rate as the first segment. If a
different melting point is observed, or if a solid-solid transition (an exotherm followed by an
endotherm) appears before the final melt, it is strong evidence of polymorphism.

o Data Analysis: Analyze the thermogram for endothermic events (melting) and exothermic
events (crystallization, phase transitions). The presence of multiple melting points or
transitions upon reheating is indicative of polymorphism.

» Self-Validation: This is a screening technique. Any new forms identified by DSC must be
confirmed and characterized by a definitive technique like XRPD. Run the experiment with
different heating/cooling rates to investigate kinetic effects.

Spectroscopic Properties and Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and routine
characterization of arylboronic acids.

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://www.benchchem.com/product/b1417922?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

¢ NMR Spectroscopy:

o H NMR: The protons of the B(OH)z group are often broad and exchangeable, appearing
as a singlet in the spectrum. Its chemical shift can be solvent-dependent.

o 13C NMR: The carbon atom directly attached to the boron (the ipso-carbon) often shows a
broad signal due to quadrupolar relaxation of the adjacent 1B nucleus.

o 1B NMR: This is the most direct probe of the boron atom. Trigonal boronic acids (sp?
hybridized) typically appear in a different chemical shift region than tetrahedral boronate
esters or the boronate anion (sp3 hybridized), making 1B NMR an excellent tool for
studying the equilibria in solution.[8][31]

« Infrared (IR) Spectroscopy: Key characteristic peaks include a strong, broad O-H stretch
(around 3200-3600 cm™1), a strong B-O stretch (around 1330-1380 cm™1), and a B-C stretch
(around 1000-1100 cm~12).[32][33]

o UV-Vis Spectroscopy: The absorbance is dominated by the 1t-1t* transitions of the aromatic
ring. As noted, the spectrum is often pH-sensitive, with a shift in Amax upon ionization from
the neutral boronic acid to the anionic boronate, a property that is exploited for pKa
determination.[18][33][34]

e Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is commonly used. However, the
gas-phase chemistry can be complex, with observations of dehydration products, boroxines,
or adducts with solvent molecules being common.[35]

Conclusion

The physical properties of arylboronic acids are multifaceted and deeply interconnected. The
pKa dictates stability and solubility; stability is influenced by the solid-state form and solvent
conditions; and solubility is a function of both pH and the potential to form esters with
formulation excipients. For the drug development professional, a proactive and integrated
approach to characterizing these properties is not merely an academic exercise—it is a
prerequisite for success. By applying the principles and protocols outlined in this guide,
researchers can build a robust data package that illuminates potential risks, guides formulation
strategy, and ultimately accelerates the translation of innovative arylboronic acid chemistry into
effective medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological
Applications - PMC [pmc.ncbi.nim.nih.gov]

. Boronic acid - Wikipedia [en.wikipedia.org]
. pubs.acs.org [pubs.acs.org]

. researchgate.net [researchgate.net]

2
3
4
e 5. d-nb.info [d-nb.info]
6. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]
7. researchgate.net [researchgate.net]
8. pubs.acs.org [pubs.acs.org]
9

. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and
Prediction - PMC [pmc.ncbi.nlm.nih.gov]

e 10. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 11. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. |
Semantic Scholar [semanticscholar.org]

e 12. DSpace [kuscholarworks.ku.edu]
¢ 13. researchgate.net [researchgate.net]
e 14, researchgate.net [researchgate.net]

e 15. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R—
B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC
[pmc.ncbi.nlm.nih.gov]

e 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

e 17. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/product/b1417922?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://en.wikipedia.org/wiki/Boronic_acid
https://pubs.acs.org/doi/10.1021/acs.jced.0c00468
https://www.researchgate.net/publication/271223510_Interaction_of_Model_Aryl-_and_Alkyl-Boronic_Acids_and_12-Diols_in_Aqueous_Solution
https://d-nb.info/1250102731/34
https://www.mdpi.com/2673-6918/5/3/28
https://www.researchgate.net/figure/pKa-values-of-boronic-acids-X-C6H4BOH2-with-F-CF3-and-OCF3-substituents_tbl2_360946683
https://pubs.acs.org/doi/abs/10.1021/jo400617j
https://pmc.ncbi.nlm.nih.gov/articles/PMC11173951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11173951/
https://pubmed.ncbi.nlm.nih.gov/25600471/
https://pubmed.ncbi.nlm.nih.gov/25600471/
https://www.semanticscholar.org/paper/Interaction-of-model-aryl-and-alkyl-boronic-acids-Marinaro-Prankerd/d2dc8af3cb798c8c1f324dc242646e70bc68afda
https://www.semanticscholar.org/paper/Interaction-of-model-aryl-and-alkyl-boronic-acids-Marinaro-Prankerd/d2dc8af3cb798c8c1f324dc242646e70bc68afda
https://kuscholarworks.ku.edu/bitstreams/92675369-f9ab-4d71-84cb-2588b51f6ce4/download
https://www.researchgate.net/publication/263612896_Properties_of_a_Model_Aryl_Boronic_Acid_and_Its_Boroxine
https://www.researchgate.net/figure/Correlation-of-the-pKa-values-of-monosubstituted-phenylboronic-acids-with-benzoic-acids_fig1_381234501
https://pmc.ncbi.nlm.nih.gov/articles/PMC3154741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3154741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3154741/
https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Frev-13-767
https://www.researchgate.net/figure/Scheme-1-Dehydration-of-phenylboronic-acid-with-the-formation-of-boroxine_fig1_341979143
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» 18. Properties of a model aryl boronic acid and its boroxine - PubMed
[pubmed.ncbi.nim.nih.gov]

e 19. researchgate.net [researchgate.net]
e 20. pubs.acs.org [pubs.acs.org]

e 21. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation,
and Dysfunction at the Carbanion—Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

e 22. chemrxiv.org [chemrxiv.org]

o 23. researchgate.net [researchgate.net]

e 24.researchgate.net [researchgate.net]

o 25. application.wiley-vch.de [application.wiley-vch.de]
e 26. alfa-chemclinix.com [alfa-chemclinix.com]
o 27.researchgate.net [researchgate.net]

e 28. gexinonline.com [gexinonline.com]

e 29. ajptonline.com [ajptonline.com]

e 30. pharmtech.com [pharmtech.com]

o 31.researchgate.net [researchgate.net]

e 32. scirp.org [scirp.org]

e 33. FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-
ethoxyphenylboronic acid (monomer and dimer structures) - PubMed
[pubmed.ncbi.nim.nih.gov]

e 34. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

» 35. Arylboronic acid chemistry under electrospray conditions - PubMed
[pubmed.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Physical properties of arylboronic acids]. BenchChem,
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1417922#physical-
properties-of-arylboronic-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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